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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of the TWIK-related

acid-sensitive potassium (TASK)-1 channel: the selective small molecule ML365 and the

broad-spectrum antimalarial drug, quinine. We will delve into their respective potencies,

selectivities, and mechanisms of action, supported by experimental data and detailed protocols

to aid in the selection of the appropriate inhibitor for your research needs.

Introduction to TASK-1 Channels
TASK-1, a member of the two-pore domain potassium (K2P) channel family, plays a critical role

in setting the resting membrane potential in a variety of excitable and non-excitable cells.[1]

These channels are constitutively active at physiological membrane potentials and are

sensitive to changes in extracellular pH. Their activity modulates a wide range of physiological

processes, including neuronal excitability, immune responses, hormone secretion, and

cardiovascular function.[2] Consequently, TASK-1 channels have emerged as a significant

therapeutic target for conditions such as atrial fibrillation, obstructive sleep apnea, and

neuroinflammatory diseases.[1][2]

Overview of ML365 and Quinine
ML365 is a potent and highly selective small-molecule inhibitor of the TASK-1 channel.[2][3][4]

[5] It was identified through high-throughput screening and subsequent chemical optimization,
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making it a valuable pharmacological tool for investigating the specific roles of TASK-1

channels in vitro and in vivo.[2][4]

Quinine, a natural alkaloid derived from the cinchona tree, is a well-known antimalarial agent

that also exhibits inhibitory activity against various potassium channels, including TASK-1.[6] Its

broader spectrum of activity means it can affect multiple ion channels, a crucial consideration

for experimental design.

Quantitative Comparison of Inhibitor Potency and
Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ML365 and

quinine against TASK-1 and other potassium channels, providing a clear comparison of their

potency and selectivity.
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Inhibitor Target Channel IC50 Value Assay Type Reference

ML365 TASK-1 4 nM Thallium Influx [3][4]

TASK-1 16 nM

Automated

Electrophysiolog

y

[2][4]

TASK-3 390 nM

Automated

Electrophysiolog

y

Kir2.1 > 30 µM Not specified [2][3][4]

KCNQ2 > 30 µM Not specified [2][3][4]

hERG > 30 µM Not specified [2][3][4]

Quinine Human TASK-1 170 µM
Two-electrode

voltage clamp
[6]

Outward K+

currents (rat

taste cells)

5.1 µM
Electrophysiolog

y
[7]

hERG 44 µM
Electrophysiolog

y
[8]

mSlo3 (KCa 5.1) 169 µM
Electrophysiolog

y
[9]

As the data indicates, ML365 is significantly more potent and selective for the TASK-1 channel

than quinine. With an IC50 in the low nanomolar range for TASK-1 and over 60-fold selectivity

against the closely related TASK-3 channel, ML365 allows for more targeted inhibition.[2][4] In

contrast, quinine inhibits TASK-1 at much higher micromolar concentrations and also affects a

range of other potassium channels, which may lead to off-target effects in experimental

systems.

Mechanism of Action
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ML365 acts as a direct blocker of the TASK-1 channel pore, thereby preventing the efflux of

potassium ions.[3][4] This inhibition of the outward potassium current leads to depolarization of

the cell membrane. The high selectivity of ML365 is attributed to specific interactions with the

channel protein, though the exact binding site is still under investigation.

Quinine is a less specific potassium channel blocker. Its mechanism of action is generally

believed to involve the physical occlusion of the channel pore from the intracellular side.[10]

This broad-spectrum activity is a result of its ability to interact with the pore of various

potassium channels.

Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors act and how their effects can be studied, the

following diagrams illustrate a simplified signaling pathway involving TASK-1 and a general

experimental workflow for comparing ion channel inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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